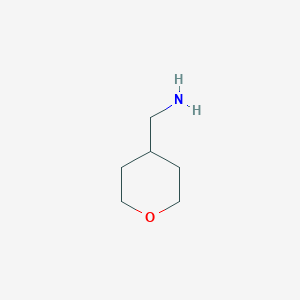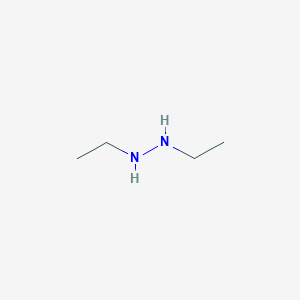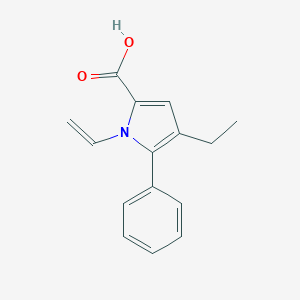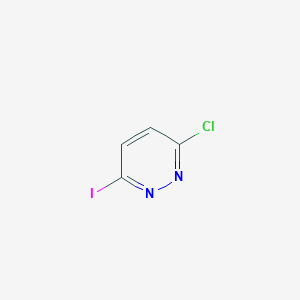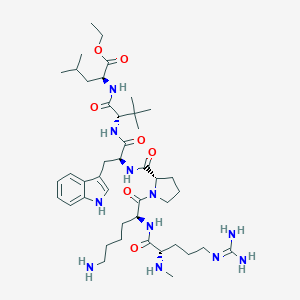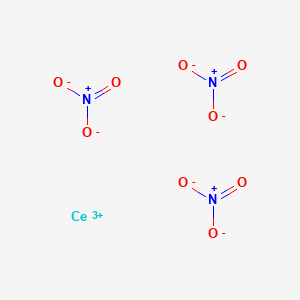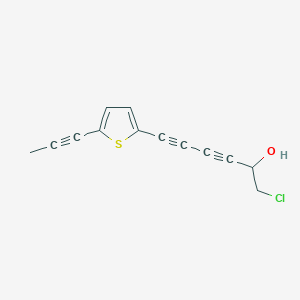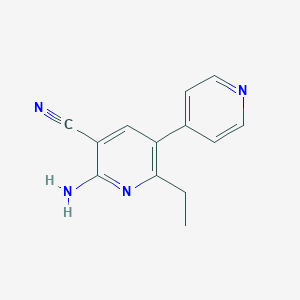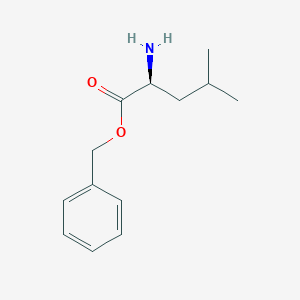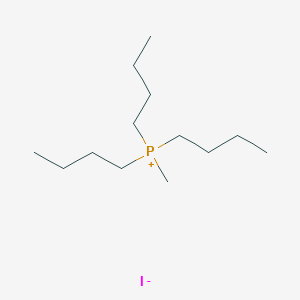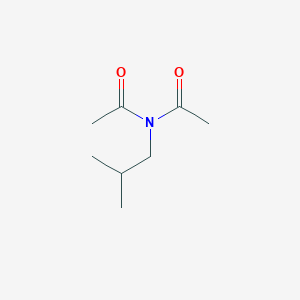
N-Acetyl-N-(2-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-(2-methylpropyl)acetamide, also known as NAPA, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of acetaminophen, a commonly used pain reliever. NAPA has been studied extensively due to its potential therapeutic properties and its ability to modulate various physiological processes. In
Wirkmechanismus
The mechanism of action of N-Acetyl-N-(2-methylpropyl)acetamide is not fully understood. However, it is believed that N-Acetyl-N-(2-methylpropyl)acetamide modulates various physiological processes by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-Acetyl-N-(2-methylpropyl)acetamide can reduce inflammation and pain.
Biochemische Und Physiologische Effekte
N-Acetyl-N-(2-methylpropyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-Acetyl-N-(2-methylpropyl)acetamide has also been shown to have antipyretic effects, which can be useful in the treatment of fever.
Vorteile Und Einschränkungen Für Laborexperimente
N-Acetyl-N-(2-methylpropyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has been extensively studied, and its properties are well characterized. However, N-Acetyl-N-(2-methylpropyl)acetamide also has some limitations. It is a derivative of acetaminophen, which is a commonly used pain reliever. Therefore, it may not be suitable for experiments that require a completely novel compound. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has not been extensively studied in vivo, so its potential therapeutic properties may not translate to animal models or human subjects.
Zukünftige Richtungen
There are several future directions for research on N-Acetyl-N-(2-methylpropyl)acetamide. One potential area of research is the development of N-Acetyl-N-(2-methylpropyl)acetamide derivatives with improved properties. For example, derivatives that have better solubility or bioavailability may be useful for therapeutic applications. Another area of research is the investigation of the mechanism of action of N-Acetyl-N-(2-methylpropyl)acetamide. By understanding how N-Acetyl-N-(2-methylpropyl)acetamide modulates various physiological processes, researchers may be able to develop more targeted therapies for various disease conditions. Finally, more studies are needed to investigate the potential therapeutic properties of N-Acetyl-N-(2-methylpropyl)acetamide in vivo, particularly in animal models and human subjects.
Synthesemethoden
The synthesis of N-Acetyl-N-(2-methylpropyl)acetamide involves the reaction of acetaminophen with isobutyryl chloride in the presence of a base such as pyridine. The reaction results in the formation of N-Acetyl-N-(2-methylpropyl)acetamide, which can be purified through recrystallization. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects similar to acetaminophen. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Recent studies have shown that N-Acetyl-N-(2-methylpropyl)acetamide can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1787-52-6 |
|---|---|
Produktname |
N-Acetyl-N-(2-methylpropyl)acetamide |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N-acetyl-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-9(7(3)10)8(4)11/h6H,5H2,1-4H3 |
InChI-Schlüssel |
WQJBTSUJPQKSOP-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C(=O)C)C(=O)C |
Kanonische SMILES |
CC(C)CN(C(=O)C)C(=O)C |
Andere CAS-Nummern |
1787-52-6 |
Synonyme |
N-acetyl-N-(2-methylpropyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





